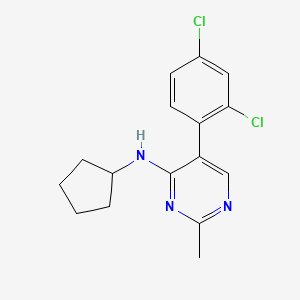![molecular formula C20H20ClNO2 B12912539 4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline CAS No. 62334-41-2](/img/structure/B12912539.png)
4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)-3-ethylisoquinoline: Lacks the methoxy groups, which may affect its chemical properties and biological activities.
4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline: Lacks the ethyl group, which may influence its reactivity and interactions with molecular targets.
3-Ethyl-6,7-dimethoxyisoquinoline:
The presence of the chlorobenzyl, ethyl, and methoxy groups in 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline makes it unique and potentially more versatile in various scientific research applications.
Properties
CAS No. |
62334-41-2 |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20ClNO2/c1-4-18-17(9-13-5-7-15(21)8-6-13)16-11-20(24-3)19(23-2)10-14(16)12-22-18/h5-8,10-12H,4,9H2,1-3H3 |
InChI Key |
OJJXDJWMTSLBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


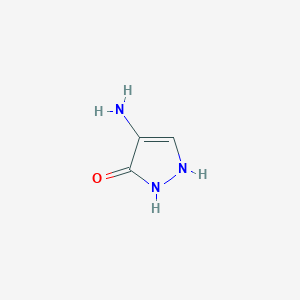
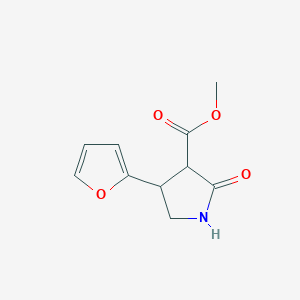

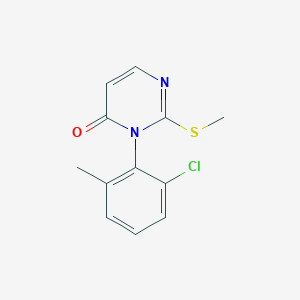


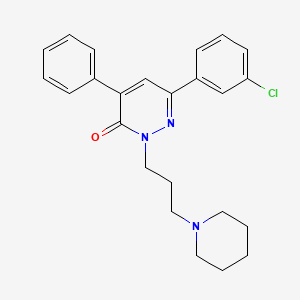
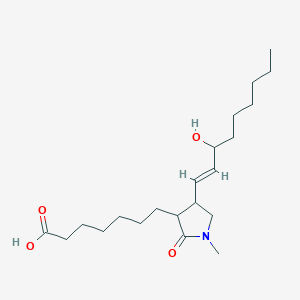
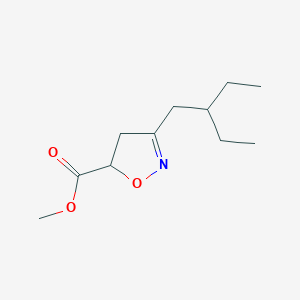
![7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12912522.png)


